N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methoxypyridin-4-yl)ethanamine
Description
N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methoxypyridin-4-yl)ethanamine is a synthetic organic compound that features a benzothiazole moiety linked to a methoxypyridine via an ethanamine chain
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methoxypyridin-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11(12-7-8-17-9-14(12)20-2)18-10-16-19-13-5-3-4-6-15(13)21-16/h3-9,11,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZZLLQZNJZTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)OC)NCC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methoxypyridin-4-yl)ethanamine typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with formic acid or carbon disulfide.
Alkylation: The benzothiazole is then alkylated using a suitable alkyl halide, such as bromoethane, to introduce the ethanamine chain.
Coupling with Methoxypyridine: The final step involves coupling the benzothiazole-ethanamine intermediate with 3-methoxypyridine, typically using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, would be employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: N-oxides of the methoxypyridine moiety.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various alkylated or acylated derivatives of the ethanamine chain.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methoxypyridin-4-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methoxypyridin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety may bind to active sites, while the methoxypyridine can enhance binding affinity and specificity. This dual interaction can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-ylmethyl)-1-(3-hydroxypyridin-4-yl)ethanamine
- N-(1,3-benzothiazol-2-ylmethyl)-1-(3-chloropyridin-4-yl)ethanamine
- N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methylpyridin-4-yl)ethanamine
Uniqueness
Compared to similar compounds, N-(1,3-benzothiazol-2-ylmethyl)-1-(3-methoxypyridin-4-yl)ethanamine is unique due to the presence of the methoxy group on the pyridine ring. This functional group can influence the compound’s electronic properties, reactivity, and binding interactions, making it a valuable scaffold for further chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
